3-Methyl-1,4-oxathiane-2,6-dione

Description

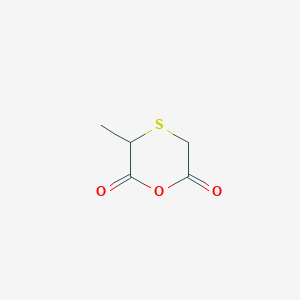

3-Methyl-1,4-oxathiane-2,6-dione is a six-membered heterocyclic compound containing one sulfur atom, two oxygen atoms, and a methyl substituent at the 3-position of the ring. Structurally, it is derived from 1,4-oxathiane-2,6-dione (also known as thiodiglycolic anhydride), which consists of a cyclic anhydride with alternating oxygen and sulfur atoms .

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,4-oxathiane-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3S/c1-3-5(7)8-4(6)2-9-3/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJOCJHFTZLPOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(=O)CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,4-oxathiane-2,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both sulfur and oxygen functionalities, followed by oxidation to introduce the carbonyl groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,4-oxathiane-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify its structure.

Reduction: Reduction reactions can be employed to convert the carbonyl groups into alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3-Methyl-1,4-oxathiane-2,6-dione serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable reagent in organic synthesis. For instance, it can be oxidized to yield sulfoxides or sulfones and can participate in substitution reactions to form derivatives with diverse functional groups .

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions of precursors containing sulfur and oxygen functionalities. Common methods include the use of specific catalysts and solvents to optimize yields and purity. For example, one method involves reacting a precursor with anhydrides under reflux conditions to produce the desired compound .

Biological Applications

Enzyme Interaction Studies

The unique structure of this compound makes it an important tool for studying enzyme interactions and metabolic pathways. Its carbonyl groups can participate in hydrogen bonding and nucleophilic addition reactions, facilitating investigations into biochemical processes .

Pharmaceutical Potential

Research is ongoing to explore the compound's potential as a pharmaceutical intermediate. Its biological activity suggests it could serve as a lead compound in drug development. Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various pathogens .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its reactivity allows for the development of novel compounds that can be tailored for particular applications in materials science .

Case Study: Erdosteine Production

One notable application is its use in the synthesis of erdosteine (a mucolytic agent). The compound acts as an intermediate in the preparation process via continuous flow reactors, demonstrating its utility in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of 3-Methyl-1,4-oxathiane-2,6-dione involves its interaction with molecular targets through its functional groups. The carbonyl groups can form hydrogen bonds and participate in nucleophilic addition reactions, while the sulfur atom can engage in redox reactions. These interactions influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

1,4-Oxathiane-2,6-dione (Thiodiglycolic Anhydride)

Structure : A six-membered ring with two ketone groups (dione), one sulfur, and two oxygen atoms.

Molecular Formula : C₄H₄O₃S .

Key Properties :

- Molecular Weight: 132.14 g/mol .

- Melting Point: 93–94°C .

- Boiling Point: 341.8°C at 760 mmHg .

- Density: 1.468 g/cm³ .

Applications : Used in industrial and scientific research, particularly as a precursor in organic synthesis .

Safety : Classified as corrosive (UN GHS) with hazards including skin/eye irritation .

The absence of a methyl group likely enhances its reactivity in ring-opening reactions. In contrast, 3-methyl substitution may reduce solubility in polar solvents and alter thermal stability due to increased hydrophobicity.

Benzo-1,4-oxathiins (e.g., 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine)

Structure : A benzene ring fused to the oxathiane ring, with additional substituents (e.g., methoxy, thiophenyl) .

Molecular Formula : C₁₅H₁₂O₂S .

Key Properties :

- Synthesis: Involves sodium hydride and DMF as key reagents, suggesting sensitivity to strong bases .

- Stability: Aromatic conjugation enhances thermal and oxidative stability compared to non-fused oxathianes.

Comparison : The fused aromatic system in benzo-1,4-oxathiins increases molecular rigidity and π-electron delocalization, making them more suitable for applications in materials science or pharmaceuticals. In contrast, 3-methyl-1,4-oxathiane-2,6-dione’s simpler structure may favor reactivity in anhydride-specific reactions, such as polymer formation.

1-Oxazolidine-2,4-dione Derivatives

Structure : A five-membered ring containing two oxygen atoms and one nitrogen atom, with two ketone groups .

Key Properties :

- Synthesis: Utilizes reagents like LiOH and SO₃•Et₃N under mild conditions .

- Applications: Used in synthesizing trisaccharide inhibitors, highlighting their role in biochemical modulation .

Comparison : The smaller ring size and inclusion of nitrogen in oxazolidine-diones create distinct electronic properties, such as enhanced hydrogen-bonding capacity. This contrasts with this compound’s sulfur atom, which may confer nucleophilicity at the sulfur center or susceptibility to oxidation.

Dihydroxypyrido-pyrazine-1,6-dione Derivatives

Structure : Bicyclic systems with fused pyridine and pyrazine rings, bearing hydroxyl and dione groups .

Key Properties :

- Bioactivity: Compound 46 in this class exhibits potent bioactivity (EC₅₀ = 6 nM) .

- Modifications: Azole groups serve as amide isosteres, improving metal-binding affinity .

Comparison : These derivatives demonstrate how heteroatom positioning and substituents (e.g., hydroxyl, azole) tune biological activity. For this compound, the methyl group might similarly modulate interactions in catalytic or pharmaceutical contexts, though evidence is lacking.

Data Tables

Table 1. Structural and Physical Comparison of Key Compounds

Research Findings and Limitations

- Structural Insights : Methyl substitution in this compound likely reduces symmetry and crystallinity compared to the parent compound, impacting its physical properties .

- Synthetic Challenges: No direct synthesis data are available for the methylated derivative, though methods for analogous compounds (e.g., benzo-1,4-oxathiins) suggest possible routes using alkylation agents .

- Biological Potential: While pyrido-pyrazine-diones show nanomolar bioactivity, the methylated oxathiane’s applications remain speculative without empirical data .

Biological Activity

3-Methyl-1,4-oxathiane-2,6-dione, with the CAS number 89603-16-7, is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant studies.

This compound is characterized by a unique oxathiane ring structure. The molecular formula is , and it features a dione functional group that contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been reported to be effective against various bacterial strains and fungi. For instance:

- Study Findings : A study conducted on marine organisms demonstrated that extracts containing this compound displayed notable antimicrobial activity against pathogenic bacteria and fungi collected from Korean waters .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibited growth |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective growth suppression |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

- Mechanism of Action : The compound appears to interact with cellular pathways involved in apoptosis and cell cycle regulation. Specifically, it may inhibit key enzymes or receptors that promote cancer cell survival.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical) | 25 | Apoptosis induction |

| MCF-7 (Breast) | 30 | Growth inhibition |

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of thiodiglycolic acid derivatives under specific conditions to yield the desired compound.

Synthetic Route Example

- Starting Materials : Thiodiglycolic acid and appropriate dehydrating agents.

- Reaction Conditions : The reaction typically occurs in solvents such as acetone or THF at elevated temperatures (around 60°C) in a microreactor setup to enhance yield and purity .

Case Study 1: Antimicrobial Efficacy

A research team evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal pathogens isolated from clinical samples. The study concluded that the compound's unique structure contributed to its effectiveness as a potential antimicrobial agent.

Case Study 2: Anticancer Properties

In another study focusing on its anticancer effects, researchers treated various cancer cell lines with different concentrations of this compound. Results indicated a dose-dependent response in apoptosis induction, suggesting its potential as a therapeutic agent in oncology.

Q & A

Q. How can the structure of 3-Methyl-1,4-oxathiane-2,6-dione be confirmed experimentally?

Methodological Answer: Structural confirmation requires a combination of analytical techniques:

- Elemental Analysis (CHN): Verify the empirical formula by comparing calculated and observed C, H, and N percentages.

- Spectroscopy:

- IR: Identify functional groups (e.g., carbonyl stretches at ~1700–1800 cm⁻¹ for the dione moiety).

- 1H/13C NMR: Assign peaks for methyl groups (δ ~1.5–2.5 ppm for 3-methyl) and heterocyclic protons/atoms.

- Mass Spectrometry (MS): Confirm molecular ion ([M⁺]) and fragmentation patterns.

- Chromatography: Use TLC or HPLC to assess purity (>95% by area normalization) .

Q. What experimental design is recommended for determining kinetic parameters of dimerization reactions involving this compound?

Methodological Answer:

- Temperature-Dependent Studies: Conduct reactions at controlled temperatures (e.g., 24.6°C, 35.4°C, 44.9°C) to calculate activation energy via the Arrhenius equation. Use kinetic data tables (e.g., rate constants at varying temperatures) to model reaction progress .

- Solvent Selection: Acetonitrile (CH₃CN) is commonly used due to its polarity and inertness.

- Instrumentation: Employ flow NMR for real-time monitoring of dimerization kinetics .

Advanced Research Questions

Q. How can discrepancies in kinetic data across temperature gradients be resolved?

Methodological Answer:

- Statistical Analysis: Perform triplicate experiments at each temperature to assess reproducibility.

- Arrhenius Plot Validation: Plot ln(rate constant) vs. 1/T (Kelvin) to identify outliers. Deviations may indicate competing reaction pathways (e.g., side reactions at higher temperatures).

- Computational Modeling: Use density functional theory (DFT) to simulate transition states and validate experimental activation energies .

Q. What strategies improve synthetic yield in multi-step syntheses of this compound derivatives?

Methodological Answer:

- Optimize Reaction Conditions:

- Stepwise Purification: Use column chromatography after each step to isolate intermediates (e.g., tert-butyldiphenylsilyl-protected precursors) and minimize side products .

- Low-Yield Mitigation: For reactions with ~2% yield (e.g., pyrone analogues), scale up starting materials or explore microwave-assisted synthesis .

Q. How can advanced NMR techniques resolve stereochemical ambiguities in derivatives?

Methodological Answer:

- ROESY (Rotating Frame Overhauser Effect Spectroscopy): Detect spatial proximity between protons (e.g., confirming E/Z isomerism in olefinic bonds).

- 2D HSQC/TOCSY: Assign complex coupling patterns in heterocyclic systems.

- Dynamic NMR: Resolve conformational equilibria by varying temperature (e.g., ring-flipping in oxathiane derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.